molecular formula C18H14Cl2N2OS2 B2827392 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine CAS No. 338955-96-7

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine

Cat. No.: B2827392
CAS No.: 338955-96-7
M. Wt: 409.34
InChI Key: UMUAFILSRUJELP-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine (CAS: 338955-88-7) is a pyrimidine derivative with a molecular formula of C₁₈H₁₂Cl₄N₂O₂S and a molecular weight of 462.2 g/mol . Its structure features a pyrimidine core substituted at positions 2, 4, and 5:

  • Position 2: A (2,6-dichlorobenzyl)sulfanyl group.
  • Position 4: A phenylsulfanyl group.
  • Position 5: A methoxy group.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-12-6-3-2-4-7-12)24-11-13-14(19)8-5-9-15(13)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUAFILSRUJELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with thiophenol in the presence of a base such as sodium hydride.

    Addition of the Dichlorobenzylsulfanyl Group: The final step is the nucleophilic substitution of the remaining halogen on the pyrimidine ring with 2,6-dichlorobenzylthiol, again using a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the sulfanyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It might be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of sulfanyl groups suggests potential interactions with thiol-containing proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with key analogs:

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (338955-88-7) 2-(2,6-DCl-benzyl-S), 4-(Ph-S), 5-OMe 462.2 High lipophilicity; research use
2-[(2,6-DCl-benzyl)S]-5-MeO-4-OH (338955-80-9) 2-(2,6-DCl-benzyl-S), 4-OH, 5-OMe 317.19 Reduced steric bulk; unknown bioactivity
4-((4-((4-(2,6-DCl-benzyl)-5-Me)... (Fanget et al., 2015) Complex triazolylmethyl and benzenesulfonamide substituents N/A Anti-HIV activity
2-[(2,6-DCl-benzyl)S]-5-MeO-4-(4-MeOPh-S) 2-(2,6-DCl-benzyl-S), 4-(4-MeOPh-S), 5-OMe N/A Enhanced solubility due to MeO group

Key Observations :

Substituent Effects: The 4-phenylsulfanyl group in the target compound (vs. The 4-(4-methoxyphenyl)sulfanyl analog () introduces an electron-donating methoxy group, which may enhance solubility and metabolic stability compared to the target’s unmodified phenyl ring .

Biological Activity :

  • A structurally related compound with a triazolylmethyl-benzenesulfonamide moiety () exhibited anti-HIV activity, suggesting that pyrimidine derivatives with sulfanyl and aromatic groups may interact with viral enzymes .
  • Chlorine atoms in the 2,6-dichlorobenzyl group likely contribute to hydrophobic binding in target proteins, a feature shared with antiplasmodial pyrimidines .

Research Implications and Limitations

  • Discontinued Availability : The target compound is listed as discontinued in commercial catalogs (), which may hinder experimental validation .

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C19H16Cl2N2OS2
  • Molecular Weight : 423.37 g/mol
  • CAS Number : 338955-94-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and antiprotozoal properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. A study found that derivatives of pyrimidines similar to this compound demonstrated potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive50 - 200 µg/mL
Gram-negative100 - 400 µg/mL
Fungi200 - 800 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiprotozoal Activity

In vitro studies have shown that the compound may inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggest that it interacts effectively with dihydrofolate reductase (DHFR), an essential enzyme for the survival of the parasite.

  • IC50 Values :
    • Against PfDHFR: 1.3–243 nM for wild-type; 13–208 nM for quadruple mutant strains.
    • Whole-cell assays showed IC50 values ranging from 0.4 to 54 µM depending on the strain .

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in nucleotide synthesis and cellular metabolism in pathogens. By targeting DHFR, it disrupts folate metabolism, which is crucial for DNA synthesis in both bacteria and protozoa.

Case Studies

  • Study on Antimicrobial Properties :
    A series of pyrimidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited promising results against various pathogens, highlighting its potential as an antimicrobial agent .
  • Evaluation Against Plasmodium falciparum :
    In another study focusing on antimalarial activity, the compound was shown to significantly inhibit the growth of P. falciparum in vitro, suggesting its potential as a therapeutic agent against malaria .

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